tert-Butyl2-(benzylthio)-2-methylpropanoate
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Overview
Description
tert-Butyl2-(benzylthio)-2-methylpropanoate is an organic compound that features a tert-butyl ester group, a benzylthio group, and a methyl group attached to a central propanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(benzylthio)-2-methylpropanoate typically involves the esterification of 2-(benzylthio)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(benzylthio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl2-(benzylthio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl2-(benzylthio)-2-methylpropanoate involves its interaction with various molecular targets. For example, the benzylthio group can interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar ester structure but lacks the benzylthio group.
Benzyl thiol: Contains the benzylthio group but lacks the ester functionality.
tert-Butyl methyl ether: Contains the tert-butyl group but lacks the benzylthio and ester groups.
Uniqueness
tert-Butyl2-(benzylthio)-2-methylpropanoate is unique due to the combination of the tert-butyl ester and benzylthio groups in a single molecule.
Properties
Molecular Formula |
C15H22O2S |
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Molecular Weight |
266.4 g/mol |
IUPAC Name |
tert-butyl 2-benzylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C15H22O2S/c1-14(2,3)17-13(16)15(4,5)18-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
SPNSXGOFMAQPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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